molecular formula C₂₄H₄₂O₂₁ . x H ₂O B1142088 (2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 54261-98-2

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B1142088
CAS RN: 54261-98-2
M. Wt: 666.58
InChI Key:
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Description

The introduction of complex organic molecules like the one you've described involves understanding their potential applications and the challenges in their synthesis and analysis. These molecules can be crucial in various fields, including pharmaceuticals, materials science, and catalysis, due to their unique structural features and functional groups.

Synthesis Analysis

The synthesis of complex molecules often requires multi-step processes, starting from simpler precursors. Techniques such as selective functionalization, protection-deprotection strategies, and stereoselective synthesis are pivotal. For instance, the synthesis of complex oxanes and oxazanes, as in the given structure, might involve key steps like cyclization reactions and etherification processes to construct the intricate ether linkages and multiple chiral centers (Sainsbury, 1991).

Scientific Research Applications

  • Solubility Studies : These compounds, such as d-galactose and d-raffinose pentahydrate, have been studied for their solubility in ethanol–water solutions. The solubilities of these compounds in ethanol–water solutions are significantly higher than in pure water (Zhang, Gong, Wang, & Qu, 2012).

  • Synthesis of Disaccharide Mimetics : These complex molecules have been used as templates in the synthesis of novel C-linked disaccharide analogues. These compounds have shown promising biological activity, though largely unstudied (Harding, Hodgson, Majid, McDowall, & Nelson, 2003).

  • Vibrational Spectroscopic Study : One particular derivative, known as quercetin 3-D-galactoside (Q3G), has been studied using vibrational spectroscopic methods. This research helps understand the molecular structure and interactions of these compounds (Aydın & Özpozan, 2020).

  • Density and Viscosity Measurements : These compounds have been used in studies to determine the densities and viscosities of sugar alcohol aqueous solutions. Such studies are important in understanding the physical properties of these substances (Zhu, Ma, & Zhou, 2010).

  • Synthesis of Novel Molecules : They have been used as substrates in the synthesis of novel molecules. For example, one study described the synthesis of a molecule using a concept of click chemistry reaction mechanism, initiated from D-glucose (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

  • Investigation in Alzheimer’s Disease and Diabetes Research : These compounds have been identified as potential inhibitors in the treatment of Alzheimer’s disease and Type 2 Diabetes, demonstrating their importance in pharmaceutical research (Buddham, Yadav, Narad, Gupta, & Mathur, 2022).

properties

IUPAC Name

2-[[6-[[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24/h6-23,25-38H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZIYBXSHAGNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861971
Record name Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stachyose hydrate

CAS RN

470-55-3
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Citations

For This Compound
1
Citations
AM Delgado, MD Vaz Almeida, S Parisi… - Chemistry of the …, 2017 - Springer
This food category is predominant in a Mediterranean diet pattern. The term ‘vegetable food’ includes a highly heterogeneous variety of food items, such as leafy vegetables and …
Number of citations: 8 link.springer.com

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